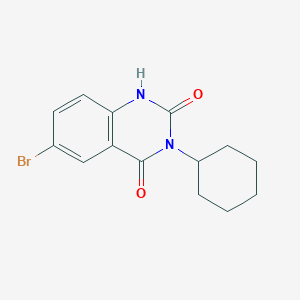

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

Description

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is a halogenated quinazoline-dione derivative featuring a bromine atom at position 6 and a cyclohexyl group at position 3. The bromine substituent enhances electrophilic properties, while the cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and interaction with biological targets.

Propriétés

IUPAC Name |

6-bromo-3-cyclohexyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNVIHGRMZKKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and cyclohexylamine.

Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting 2-aminobenzoic acid with formamide under acidic conditions to form quinazoline-2,4-dione.

Bromination: The bromination of the quinazoline core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Cyclohexyl Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

Catalysts: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the compound, potentially without the bromine atom.

Substitution: New compounds with different substituents replacing the bromine atom.

Applications De Recherche Scientifique

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in biological pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 6. Below is a comparative analysis based on synthesis, reactivity, and substituent-driven properties:

Table 1: Comparison of 6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione with Analogues

Physicochemical Properties

- Thermal Stability: Bromine and sulfonyl groups generally lower melting points compared to non-halogenated analogs, as seen in 6-bromo-8-chlorosulfonyl derivatives .

Positional Isomerism and Byproduct Formation

Unexpected regioselectivity was observed during the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, where chlorosulfonic acid favored substitution at position 8 instead of 7 . This highlights the importance of reaction conditions in directing substituent placement—a consideration relevant to synthesizing the target compound.

Activité Biologique

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure features a bromine atom and a cyclohexyl group, which may influence its interaction with biological targets. The following sections detail its biological activity, including pharmacological effects, case studies, and research findings.

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- CAS Number : 376625-66-0

- Molecular Weight : 303.19 g/mol

- Appearance : White to pale-yellow solid

Biological Activity Overview

Research indicates that quinazoline derivatives, including this compound, exhibit various biological activities:

-

Anticancer Activity :

- Quinazoline derivatives have been studied for their ability to inhibit cancer cell growth. For instance, compounds with similar structures have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- A study demonstrated that certain quinazoline derivatives exhibited IC₅₀ values as low as 0.096 μM against epidermal growth factor receptor (EGFR), indicating strong potential as anticancer agents .

- Antidiabetic Effects :

- Inhibition of Enzymes :

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinazoline derivatives and tested them against various cancer cell lines. The compound this compound was included in this series. Results indicated that it exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 2.49 μM.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | 2.49 |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | 0.096 |

Case Study 2: Antidiabetic Activity

In a pharmacological evaluation of several quinazoline derivatives for their antidiabetic effects, compounds similar to this compound demonstrated improved glucose uptake in vitro. This suggests a potential mechanism for managing diabetes through modulation of insulin signaling pathways.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- EGFR Inhibition : By binding to the active site of EGFR, it can prevent downstream signaling that leads to tumor growth.

- Enzyme Inhibition : The compound may also inhibit enzymes critical for cancer cell metabolism and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.